2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine
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Overview
Description
2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs for various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of 2-aminopyridines with various carbonyl compounds. One common method is the CuI-catalyzed aerobic oxidative synthesis, which uses 2-aminopyridines and acetophenones . Another method involves the combination of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process . These reactions are generally carried out under mild conditions and are compatible with a broad range of functional groups.
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve large-scale synthesis using similar catalytic processes. The use of microwave irradiation and ligand-free Pd(OAc)2-catalyzed reactions has been reported to be efficient for the large-scale production of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include CuI, flavin, iodine, and various carbonyl compounds. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial metabolism . The exact molecular targets and pathways are still under investigation, but the compound’s ability to disrupt bacterial cell processes makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides: These compounds have shown activity against Mycobacterium tuberculosis and are being investigated as potential antituberculosis agents.
3-Arylimidazo[1,2-a]pyridines: These compounds are synthesized using catalyst-free cascade processes and have various applications in medicinal chemistry.
Uniqueness
2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine is unique due to its specific structural features and its significant activity against multidrug-resistant and extensively drug-resistant tuberculosis . Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C21H25N3O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C21H25N3O2S/c1-15-7-8-21-22-20(14-23(21)11-15)18-5-4-6-19(10-18)27(25,26)24-12-16(2)9-17(3)13-24/h4-8,10-11,14,16-17H,9,12-13H2,1-3H3 |
InChI Key |
OYVSHSIYQRRBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)C)C |
Origin of Product |
United States |
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